Butylphenyl methylpropional, (+)-

Description

BenchChem offers high-quality Butylphenyl methylpropional, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butylphenyl methylpropional, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

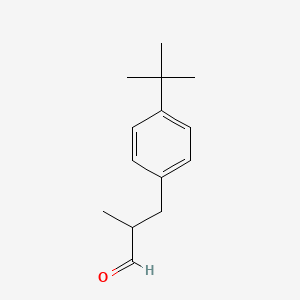

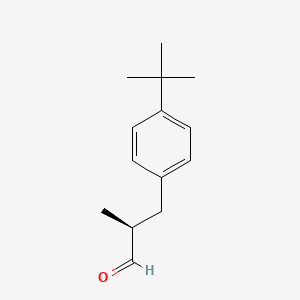

Structure

2D Structure

Properties

CAS No. |

75166-30-2 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

(2S)-3-(4-tert-butylphenyl)-2-methylpropanal |

InChI |

InChI=1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3/t11-/m0/s1 |

InChI Key |

SDQFDHOLCGWZPU-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)C(C)(C)C)C=O |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)(C)C)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (±)-Butylphenyl methylpropional

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-Butylphenyl methylpropional (BMHCA), commonly known as Lilial (B1675391), is a synthetic fragrance ingredient that has come under significant scientific and regulatory scrutiny due to its toxicological profile. This technical guide provides a comprehensive overview of the current understanding of BMHCA's mechanism of action, with a focus on its molecular interactions and cellular effects. The primary mechanisms discussed include its role as a reproductive toxicant, a skin sensitizer, and a weak endocrine disruptor. This document collates quantitative data from key studies, details the experimental protocols used to generate this data, and provides visual representations of the relevant biological pathways and experimental workflows. The information presented is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the biological effects of BMHCA and similar compounds.

Introduction

(±)-Butylphenyl methylpropional (p-BMHCA), a racemic mixture of (2R)- and (2S)-3-(4-tert-butylphenyl)-2-methylpropanal, is an aromatic aldehyde that has been widely used as a fragrance ingredient in a variety of consumer products, including cosmetics, personal care products, and household cleaners.[1][2] Its characteristic floral scent, reminiscent of lily of the valley, made it a popular choice in the fragrance industry. However, growing concerns over its safety have led to significant regulatory restrictions, including a ban on its use in cosmetics in the European Union.[2][3] This decision was primarily driven by its classification as a reproductive toxicant (Repr. 1B) by the European Chemicals Agency (ECHA).[2][3]

This guide delves into the scientific evidence that forms the basis of our current understanding of BMHCA's mechanism of action. It will explore its effects on the endocrine system, its ability to elicit skin sensitization, its genotoxic potential, and the underlying molecular pathways involved in its toxicity.

Toxicological Profile: A Multi-faceted Mechanism of Action

The toxicological effects of BMHCA are not attributed to a single, specific mechanism but rather a combination of interactions with biological systems. The primary areas of concern are its reproductive toxicity, skin sensitization, and endocrine-disrupting potential.

Reproductive Toxicity

The classification of BMHCA as a substance toxic to reproduction is the most significant aspect of its toxicological profile. The primary mechanism of concern is its adverse effects on the male reproductive system.

2.1.1. Endocrine Disruption: Weak Estrogenic Activity

BMHCA has been shown to possess weak estrogenic activity. In vitro studies using the estrogen-responsive human breast cancer cell line MCF-7 have demonstrated that BMHCA can bind to estrogen receptors (ERα and ERβ) and induce estrogenic responses.

-

Estrogen Receptor Binding: In a competitive binding assay, a 3,000,000-fold molar excess of BMHCA was required to partially displace radiolabeled estradiol (B170435) from both recombinant human ERα and ERβ.[4] This indicates a very low binding affinity compared to the natural ligand, 17β-estradiol.

-

Gene Expression: At concentrations ranging from 5 x 10⁻⁵ M to 5 x 10⁻⁴ M, BMHCA was able to increase the expression of the estrogen-responsive reporter gene (ERE-CAT) and the endogenous pS2 gene in MCF-7 cells.[4]

-

Cell Proliferation: BMHCA was also found to increase the proliferation of estrogen-dependent MCF-7 cells. This proliferative effect could be inhibited by the anti-estrogen fulvestrant, suggesting an ER-mediated mechanism.[4]

Signaling Pathway for Estrogenic Activity of BMHCA

Caption: Estrogenic signaling pathway of Butylphenyl methylpropional.

2.1.2. Inhibition of Steroidogenesis

There is evidence to suggest that BMHCA can interfere with the production of steroid hormones. One study indicated that exposure to lilial during fetal development in male rats led to reduced testosterone (B1683101) levels.[5] The H295R steroidogenesis assay is a key in vitro method for assessing a chemical's potential to interfere with the production of steroid hormones, including testosterone and estradiol.

2.1.3. Metabolism to a More Potent Toxicant

A critical aspect of BMHCA's reproductive toxicity is its metabolism to 4-tert-butylbenzoic acid (TBBA). In vivo and in vitro studies have shown that BMHCA is metabolized to TBBA, and this metabolite is considered to be a key mediator of the observed testicular toxicity.[6]

Metabolic Pathway of BMHCA to TBBA

Caption: Metabolic activation of BMHCA to its toxic metabolite, TBBA.

Skin Sensitization

BMHCA is a well-documented skin sensitizer, meaning it can cause allergic contact dermatitis upon repeated exposure.[2] The mechanism of skin sensitization involves the interaction of the chemical (or its metabolites) with skin proteins, forming haptens that are then recognized by the immune system.

The Local Lymph Node Assay (LLNA) is the standard method for assessing the skin sensitization potential of chemicals. In the LLNA, BMHCA has been shown to induce a proliferative response in the draining lymph nodes of mice, indicative of its sensitizing properties.

Genotoxicity

Quantitative Data

The following tables summarize the key quantitative data related to the mechanism of action of BMHCA.

Table 1: Endocrine Disruption Data

| Parameter | Assay | Species/Cell Line | Result | Reference |

| Estrogen Receptor Binding | Competitive Binding Assay | Human (recombinant) | Partial displacement at 3,000,000-fold molar excess | [4] |

| Estrogen-Responsive Gene Expression | ERE-CAT Reporter Gene Assay | MCF-7 (human) | Increased expression at 5x10⁻⁵ to 5x10⁻⁴ M | [4] |

| Cell Proliferation | MCF-7 Proliferation Assay | MCF-7 (human) | Increased proliferation | [4] |

Table 2: Reproductive and General Toxicity Data

| Parameter | Study Type | Species | NOAEL (No Observed Adverse Effect Level) | Reference |

| Male Reproductive Toxicity (Testicular effects) | Repeated Dose Oral Toxicity | Rat | 25 mg/kg bw/day | SCCS/1591/17[1] |

| Acute Oral Toxicity | Acute Toxicity Study | Rat | LD50: 1390 mg/kg bw | SCCS/1591/17[1] |

Table 3: Skin Sensitization Data

| Parameter | Assay | Vehicle | EC3 Value (Effective Concentration for a 3-fold stimulation index) | Reference |

| Skin Sensitization | Local Lymph Node Assay (LLNA) | Acetone/Olive Oil (4:1 v/v) | ~2.9% | SCCS/1591/17[1] |

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Estrogen Receptor Competitive Binding Assay

-

Objective: To determine the ability of a test chemical to bind to estrogen receptors.

-

Methodology:

-

Recombinant human estrogen receptors (ERα and ERβ) or cytosolic extracts from MCF-7 cells are used as the source of ERs.

-

A constant concentration of radiolabeled estradiol ([³H]E₂) is incubated with the ER preparation in the presence of increasing concentrations of the test chemical (BMHCA).

-

After incubation, the bound and free radiolabeled estradiol are separated.

-

The amount of bound radioactivity is measured using liquid scintillation counting.

-

The ability of the test chemical to displace the radiolabeled estradiol is calculated and expressed as a percentage of the control (incubation with [³H]E₂ alone).

-

H295R Steroidogenesis Assay

-

Objective: To assess the potential of a chemical to interfere with the production of steroid hormones.

-

Methodology:

-

Human H295R adrenocortical carcinoma cells, which express all the key enzymes for steroidogenesis, are cultured.

-

The cells are exposed to various concentrations of the test chemical (BMHCA) for a defined period (e.g., 48 hours).

-

The cell culture medium is collected, and the concentrations of testosterone and estradiol are measured using methods such as ELISA, radioimmunoassay (RIA), or LC-MS/MS.

-

Cell viability is also assessed to distinguish between specific effects on steroidogenesis and general cytotoxicity.

-

The results are expressed as a change in hormone production relative to a vehicle control.

-

Experimental Workflow for H295R Steroidogenesis Assay

Caption: Workflow for the H295R steroidogenesis assay.

Local Lymph Node Assay (LLNA)

-

Objective: To determine the skin sensitization potential of a chemical.

-

Methodology:

-

A group of mice is treated with the test chemical (BMHCA) dissolved in a suitable vehicle, applied to the dorsal surface of the ears for three consecutive days.

-

A control group is treated with the vehicle alone.

-

On day 5, the mice are injected intravenously with a radiolabeled DNA precursor (e.g., ³H-methyl thymidine).

-

After a few hours, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

The lymph nodes are processed to create a single-cell suspension.

-

The incorporation of the radiolabel into the DNA of the lymph node cells is measured by liquid scintillation counting.

-

The stimulation index (SI) is calculated as the ratio of radiolabel incorporation in the test group to that in the control group. An SI of 3 or greater is considered a positive result.

-

Ames Test (Bacterial Reverse Mutation Assay)

-

Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Methodology:

-

Several strains of S. typhimurium with pre-existing mutations in the histidine operon are used.

-

The bacteria are exposed to the test chemical (BMHCA) in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

-

The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will be able to grow and form colonies.

-

The number of revertant colonies is counted, and a significant, dose-dependent increase in the number of colonies compared to the control is indicative of mutagenic activity.

-

In Vitro Micronucleus Test

-

Objective: To detect chromosomal damage by assessing the formation of micronuclei in cultured mammalian cells.

-

Methodology:

-

A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79) is exposed to the test chemical (BMHCA) with and without metabolic activation.

-

The cells are cultured for a period that allows for at least one cell division.

-

Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei that have formed during the preceding mitosis.

-

The cells are harvested, fixed, and stained.

-

The frequency of micronucleated cells is determined by microscopic examination. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

-

HPRT Gene Mutation Assay

-

Objective: To detect gene mutations at the HPRT locus in cultured mammalian cells.

-

Methodology:

-

A suitable mammalian cell line (e.g., CHO, V79) is exposed to the test chemical (BMHCA) with and without metabolic activation.

-

Following treatment, the cells are cultured for a period to allow for the expression of any induced mutations.

-

The cells are then cultured in a selective medium containing a purine (B94841) analog, such as 6-thioguanine (B1684491) (6-TG).

-

Cells with a functional HPRT enzyme will incorporate the toxic analog and die.

-

Cells with a mutation in the HPRT gene will not be able to metabolize 6-TG and will survive to form colonies.

-

The number of mutant colonies is counted, and the mutation frequency is calculated. A significant, dose-dependent increase in the mutation frequency indicates mutagenic activity.

-

Conclusion

The mechanism of action of (±)-Butylphenyl methylpropional is complex, involving multiple pathways that contribute to its toxicological profile. The primary concern is its reproductive toxicity, which is likely a result of a combination of weak endocrine disruption through estrogen receptor interaction and, more significantly, its metabolism to the testicular toxicant 4-tert-butylbenzoic acid. While not genotoxic, BMHCA is a confirmed skin sensitizer.

This technical guide has summarized the key scientific findings, presented available quantitative data, and outlined the experimental protocols used to assess the safety of BMHCA. This information provides a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development, aiding in the understanding of the biological effects of this compound and informing the safety assessment of other fragrance ingredients and structurally related chemicals. Further research is warranted to fully elucidate the quantitative aspects of its mitochondrial toxicity and to further refine our understanding of the precise molecular initiating events that lead to its adverse effects.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. policycommons.net [policycommons.net]

- 3. Toxicological investigation of lilial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. Fragrance component "lilial" banned in the EU due to safety hazard | Laurette Cosmetics [laurettecosmetics.com]

- 6. phfscience.nz [phfscience.nz]

An In-depth Technical Guide to the Synthesis of Butylphenyl Methylpropional

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylphenyl methylpropional, commonly known as Lilial, is a synthetic aromatic aldehyde that has been widely utilized as a fragrance ingredient in a variety of consumer products and as an intermediate in the synthesis of agrochemicals. This technical guide provides a comprehensive overview of the primary industrial synthesis pathways for Butylphenyl methylpropional, with a focus on the core chemical reactions, experimental protocols, and quantitative data. The guide details the prevalent two-step process involving an Aldol condensation followed by catalytic hydrogenation, and also explores an alternative route via Friedel-Crafts alkylation. Detailed experimental methodologies, data on reaction yields and product purity, and visual representations of the synthesis pathways are presented to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

Butylphenyl methylpropional (CAS 80-54-6), with the IUPAC name 3-(4-tert-butylphenyl)-2-methylpropanal, is a significant aroma chemical prized for its potent, floral, lily-of-the-valley scent.[1] Beyond its use in perfumery, it serves as a key intermediate in the production of certain agrochemicals.[2] The industrial synthesis of this compound is primarily achieved through a robust and efficient two-step process. This guide will first elaborate on this main pathway, providing detailed experimental protocols and associated data, followed by an exploration of an alternative synthesis strategy.

Primary Synthesis Pathway: Aldol Condensation and Hydrogenation

The most common industrial method for producing Butylphenyl methylpropional involves a two-step sequence:

-

Aldol Condensation: A crossed Aldol condensation between 4-tert-butylbenzaldehyde (B1265539) and propionaldehyde (B47417) to form p-tert-butyl-α-methylcinnamaldehyde.

-

Catalytic Hydrogenation: The selective hydrogenation of the carbon-carbon double bond of the intermediate to yield the final product, Butylphenyl methylpropional.[2]

Step 1: Aldol Condensation of 4-tert-Butylbenzaldehyde and Propionaldehyde

This reaction is a base-catalyzed crossed Aldol condensation. To minimize the self-condensation of propionaldehyde, it is slowly added to a mixture of 4-tert-butylbenzaldehyde and the base catalyst.

A detailed experimental protocol for the synthesis of the intermediate, p-tert-butyl-α-methylcinnamaldehyde, is as follows:

-

Reaction Setup: A reaction vessel is charged with 4-tert-butylbenzaldehyde and a suitable solvent, typically anhydrous methanol (B129727).

-

Catalyst Addition: A base catalyst, such as potassium hydroxide (B78521) or sodium hydroxide, is introduced into the mixture. The weight ratio of potassium hydroxide to 4-tert-butylbenzaldehyde is approximately 1:35 to 1:40.

-

Temperature Control: The reaction mixture is cooled to a temperature range of 15-20°C. Maintaining a low temperature is crucial to control the reaction rate and minimize the formation of by-products.

-

Reagent Addition: A solution of propionaldehyde (1.0 to 1.05 molar equivalents relative to 4-tert-butylbenzaldehyde) dissolved in anhydrous methanol is added dropwise to the reaction mixture over a period of 1-2 hours. The temperature should be carefully maintained within the 15-20°C range during the addition.

-

Reaction Time: After the complete addition of propionaldehyde, the reaction mixture is stirred for an additional 1-2 hours at the same temperature to ensure the reaction goes to completion.

-

Work-up: The reaction is quenched by the addition of an acidic substance to neutralize the base catalyst. The methanol is then recovered by distillation. The resulting crude p-tert-butyl-α-methylcinnamaldehyde can be purified by film evaporator distillation.

Step 2: Catalytic Hydrogenation of p-tert-Butyl-α-methylcinnamaldehyde

The second step involves the selective hydrogenation of the α,β-unsaturated aldehyde intermediate to the corresponding saturated aldehyde.

A typical procedure for the catalytic hydrogenation is as follows:

-

Reaction Setup: A high-pressure autoclave is charged with p-tert-butyl-α-methylcinnamaldehyde, a solvent such as methanol or ethanol, and a hydrogenation catalyst. A common catalyst is 5% Palladium on Carbon (Pd/C).

-

Catalyst Loading: The catalyst loading is typically in the range of 1-5 mol% relative to the substrate.

-

Hydrogenation Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to a pressure of 0.45 MPa to 400 psi. The reaction mixture is heated to a temperature between 68-72°C and stirred vigorously.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the uptake of hydrogen.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The crude Butylphenyl methylpropional is purified by fractional vacuum distillation.

Alternative Synthesis Pathway: Friedel-Crafts Alkylation and Dehydrogenation

An alternative route to Butylphenyl methylpropional involves a Friedel-Crafts alkylation followed by a dehydrogenation step. This pathway starts with 2-methyl-3-phenylpropanol (B1218401).

-

Friedel-Crafts Alkylation: The aromatic ring of 2-methyl-3-phenylpropanol is alkylated with a tert-butylating agent, such as tert-butyl chloride or isobutene, in the presence of a Lewis acid catalyst to introduce the tert-butyl group at the para position.

-

Dehydrogenation: The resulting 3-(4-tert-butylphenyl)-2-methylpropanol is then dehydrogenated to the corresponding aldehyde, Butylphenyl methylpropional.

Detailed experimental protocols for this alternative route are less commonly available in the public domain compared to the primary synthesis pathway. However, the general principles of Friedel-Crafts alkylation and alcohol dehydrogenation would apply.

Quantitative Data

The following table summarizes the key quantitative data associated with the primary synthesis pathway of Butylphenyl methylpropional.

| Parameter | Aldol Condensation | Catalytic Hydrogenation |

| Key Reactants | 4-tert-butylbenzaldehyde, Propionaldehyde | p-tert-butyl-α-methylcinnamaldehyde, H₂ |

| Catalyst | Potassium Hydroxide or Sodium Hydroxide | Palladium on Carbon (Pd/C) |

| Typical Temperature | 15-20°C | 68-72°C |

| Typical Pressure | Atmospheric | 0.45 MPa - 400 psi |

| Reported Yield | ~93% (for the intermediate) | High conversion expected |

| Reported Purity | >98% (for the intermediate) | ≥97.0% (p-isomer) |

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the described synthesis pathways.

References

An In-depth Technical Guide to (+)-Butylphenyl Methylpropional: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Butylphenyl methylpropional, scientifically known as (2S)-3-(4-tert-butylphenyl)-2-methylpropanal and commonly referred to by its trade name Lilial (B1675391)®, is a synthetic aromatic aldehyde.[1][2] For years, it was a widely utilized fragrance ingredient in a vast array of consumer products, from cosmetics and perfumes to household cleaners, prized for its potent, fresh, and floral scent reminiscent of lily of the valley.[1][3] However, mounting scientific evidence regarding its potential for reproductive toxicity has led to significant regulatory restrictions, including a ban on its use in cosmetic products within the European Union, effective March 2022.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for (+)-Butylphenyl methylpropional, intended for an audience of researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

(+)-Butylphenyl methylpropional is a chiral molecule, with the characteristic floral odor primarily attributed to the (R)-enantiomer.[1] The commercially available substance is typically a racemic mixture.[1][5]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-3-(4-tert-butylphenyl)-2-methylpropanal[6] |

| Common Name | (+)-Butylphenyl methylpropional, Lilial[1] |

| CAS Number | 75166-30-2 ((+)-enantiomer)[6] |

| Molecular Formula | C14H20O[6] |

| InChI | InChI=1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3/t11-/m0/s1[6] |

| InChIKey | SDQFDHOLCGWZPU-NSHDSACASA-N[6] |

| SMILES | C--INVALID-LINK--C=O[6] |

Physicochemical Properties

| Property | Value |

| Molar Mass | 204.313 g·mol−1[1] |

| Appearance | Clear viscous liquid[1] |

| Density | 0.94 g/cm³[1] |

| Melting Point | -20 °C[1] |

| Boiling Point | 275 °C[1] |

| Solubility in Water | 0.045 g/L at 20 °C[1] |

| log P | 4.36[1] |

Synthesis

The industrial synthesis of butylphenyl methylpropional is typically achieved through a mixed aldol (B89426) condensation reaction between 4-tert-butylbenzaldehyde (B1265539) and propionaldehyde, followed by a hydrogenation step.[1]

Chemical Stability

Like many aldehydes, butylphenyl methylpropional is susceptible to oxidation over time, which can affect its odor profile and potentially lead to the formation of impurities.[1][7] One of the main oxidation products is lysmerylic acid.[7][8] To mitigate this degradation, antioxidants such as alpha-tocopherol (B171835) are often added to commercial preparations.[7]

Experimental Protocols

A critical aspect of studying any chemical compound is the availability of robust analytical methods for its detection and quantification.

Protocol: Quantification of Butylphenyl Methylpropional in Cosmetic Cream using GC-MS

This protocol outlines a validated method for determining the concentration of butylphenyl methylpropional in a complex matrix like a cosmetic cream.[9]

Objective: To quantify the amount of butylphenyl methylpropional in a cosmetic cream sample.

Instrumentation and Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary Column: vf-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent

-

Analytical Standard: Butylphenyl methylpropional (CAS No. 80-54-6)

-

Internal Standard (IS): 4,4′-Dibromobiphenyl or other suitable non-interfering compound

-

Solvents: Methyl tert-butyl ether (MTBE, HPLC grade), Ethanol (B145695) (absolute)

-

Drying Agent: Anhydrous sodium sulfate (B86663)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution (1000 µg/mL) of the butylphenyl methylpropional analytical standard in MTBE.

-

Create a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with MTBE.

-

Prepare a stock solution (1000 µg/mL) of the internal standard in MTBE.

-

-

Sample Preparation:

-

Accurately weigh approximately 0.5 g of the cosmetic cream sample into a centrifuge tube.

-

Add a known amount of the internal standard solution.

-

Add 5 mL of ethanol and vortex for 1 minute to disperse the cream.

-

Add 5 mL of MTBE and vortex for 2 minutes to extract the analyte.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the upper MTBE layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a GC vial for analysis.

-

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (Splitless mode)

-

Oven Temperature Program:

-

Initial: 60 °C, hold for 2 minutes

-

Ramp 1: 3 °C/min to 125 °C

-

Ramp 2: 7 °C/min to 230 °C

-

Ramp 3: 20 °C/min to 300 °C, hold for 5 minutes

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitored Ions (m/z):

-

Butylphenyl methylpropional: Quantifier ion - 147, Qualifier ions - 189, 204[9]

-

Internal Standard: Determine appropriate ions

-

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of butylphenyl methylpropional to the peak area of the internal standard against the concentration of the working standards.

-

Determine the concentration of butylphenyl methylpropional in the sample extract from the calibration curve.

-

Calculate the final concentration in the original cosmetic cream sample, accounting for the initial sample weight and any dilution factors.

-

Biological Activity and Signaling Pathways

Recent toxicological studies have focused on the potential endocrine-disrupting and reproductive effects of butylphenyl methylpropional.

Endocrine Disruption

Some studies have investigated the potential for butylphenyl methylpropional and its metabolites to interact with hormone receptors. One study found that at a concentration of 50 µM, neither lilial nor its metabolites were able to activate the NF-κB and NRF2 signaling pathways in HEK 293 cells.[10] Furthermore, the same study reported that the substance did not exhibit agonistic activity towards estrogen or androgen receptors in human cell lines HeLa9903 and MDA-kb2, respectively.[8][10]

Genotoxicity

In terms of genotoxicity, research has indicated that neither butylphenyl methylpropional nor its metabolites showed mutagenic activity in the HPRT gene mutation test in CHO-K1 cells.[10] They were also found to be incapable of causing double-strand DNA breaks in CHO-K1 and HeLa cells.[10]

Skin Sensitization

Butylphenyl methylpropional is recognized as a potential skin allergen and can cause contact dermatitis in susceptible individuals.[1][11]

Visualizations

Chemical Structure

Caption: Chemical Structure of (+)-Butylphenyl methylpropional

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS Quantification

Signaling Pathway Interaction Model

Caption: Tested Biological Interactions

References

- 1. Lilial - Wikipedia [en.wikipedia.org]

- 2. Lilial | C14H20O | CID 228987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. health.ec.europa.eu [health.ec.europa.eu]

- 6. Butylphenyl methylpropional, (+)- | C14H20O | CID 1715213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Butylphenyl Methylpropional (Lilial) In Cosmetics & Personal Care [periodical.knowde.com]

- 8. Toxicological investigation of lilial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Toxicological investigation of lilial [pubmed.ncbi.nlm.nih.gov]

- 11. ewg.org [ewg.org]

In Vitro Toxicology of Butylphenyl Methylpropional: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological studies conducted on Butylphenyl methylpropional (p-BMHCA), also known by its trade name Lilial (B1675391). Butylphenyl methylpropional is a synthetic fragrance ingredient that has been scrutinized by regulatory bodies due to its classification as a reproductive toxicant, leading to its prohibition in cosmetic products within the European Union as of March 2022.[1][2][3][4][5] This document synthesizes key findings on its cytotoxicity, genotoxicity, and potential for endocrine disruption, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant pathways and workflows.

Data Presentation: Summary of In Vitro Toxicological Data

The following tables summarize the quantitative data from various in vitro studies on Butylphenyl methylpropional, categorized by the toxicological endpoint.

Table 1: Cytotoxicity Studies

| Assay Type | Cell Line | Concentration Range | Key Findings | Reference |

| Resazurin Assay | HeLa9903, MDA-kb2 | 1 nM - 100 µM | No negative effect on cell viability observed. | [6] |

| Not specified | HaCaT | Not specified | Induced a toxic effect on mitochondria, leading to decreased cell viability. | [7] |

| Resazurin Assay | Human renal tubular cells (RPTEC/TERT1) | Up to 50 µM | No nephrotoxic effect observed. | [6] |

Table 2: Genotoxicity and Mutagenicity Studies

| Assay Type | Test System | Metabolic Activation | Concentration Range | Key Findings | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | With & Without | Not specified | No evidence of mutagenic potential. Some equivocal findings in one study were not reproducible. | [7][8] |

| CHO/HPRT Mutation Assay | CHO-K1 cells | Not specified | Not specified | No mutagenic activity observed. | [6][7] |

| In Vitro Micronucleus Test | Human lymphocytes | Not specified | Not specified | Did not induce a relevant increase in micronucleated cells. | [8] |

| γH2AX Biomarker Assay | CHO-K1 & HeLa cells | Not specified | Not specified | Did not cause double-strand DNA breaks. | [6][7] |

| Gene Mutation Assay (Hprt locus) | Mammalian cells | Not specified | Not specified | Did not induce gene mutations. | [8] |

| 2D Cell Genotoxicity Test | Not specified | Without | Not specified | Appeared to be genotoxic. | [1] |

| 2D Cell Genotoxicity Test | Not specified | With | Not specified | No longer genotoxic with the introduction of metabolic enzymes. | [1] |

Table 3: Endocrine Disruption Studies

| Assay Type | Cell Line | Concentration Range | Key Findings | Reference |

| Estrogen Receptor (ER) Agonist Assay | MCF-7 (ER-positive human breast cancer) | Not specified | Weak estrogenic effect suggested; induced cell proliferation which was inhibited by an anti-estrogen. | [9] |

| Luciferase Reporter Assay (Estrogenic Activity) | HeLa9903 | 1 nM - 100 µM | No agonistic activity towards the estrogen receptor. | [6] |

| Luciferase Reporter Assay (Androgenic Activity) | MDA-kb2 | 1 nM - 100 µM | No agonistic activity towards the androgen receptor. | [6] |

| Estrogen/Androgen Receptor Binding Assay | Not specified | Not specified | Metabolites of Butylphenyl methylpropional did not show the ability to bind to estrogen or androgen receptors. | [6] |

Experimental Protocols

This section details the methodologies for key in vitro experiments cited in the literature for assessing the toxicity of Butylphenyl methylpropional.

Bacterial Reverse Mutation Assay (Ames Test)

-

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The assay detects mutations that revert this defect, allowing the bacteria to grow on an amino-acid-deficient medium.

-

Methodology:

-

Strains: Commonly used strains include S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenates, to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of Butylphenyl methylpropional, along with positive and negative controls, in a liquid suspension.

-

Plating: The suspension is mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the control plates. A significant, dose-dependent increase in revertant colonies suggests mutagenic potential.

-

In Vitro Micronucleus Test

-

Principle: This test identifies substances that cause chromosomal damage. Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.

-

Methodology:

-

Cell Culture: Human lymphocytes are cultured and stimulated to divide.

-

Exposure: The dividing cells are exposed to Butylphenyl methylpropional at various concentrations. A vehicle control and a positive control are included.

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Analysis: The frequency of micronucleated cells (specifically in binucleated cells) is determined by microscopic examination. A significant increase in the number of micronucleated cells compared to the control indicates clastogenic or aneugenic activity.

-

Luciferase Reporter Gene Assays for Endocrine Activity

-

Principle: These assays use genetically modified cell lines that contain a reporter gene (e.g., luciferase) linked to a hormone response element. When a substance binds to the corresponding hormone receptor (e.g., estrogen receptor), it activates the transcription of the luciferase gene, leading to the production of light that can be quantified.

-

Methodology:

-

Cell Lines: Specific cell lines are used for different receptors, such as HeLa9903 for the estrogen receptor and MDA-kb2 for the androgen receptor.

-

Cell Plating: Cells are seeded in multi-well plates and allowed to attach.

-

Exposure: The cells are then exposed to a range of concentrations of Butylphenyl methylpropional, as well as positive controls (e.g., 17β-estradiol for estrogenic activity) and vehicle controls.

-

Incubation: After an appropriate incubation period, the cells are lysed.

-

Luminescence Measurement: A substrate for the luciferase enzyme is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the activation of the hormone receptor. The results are typically expressed as a fold-induction over the vehicle control.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the in vitro toxicology of Butylphenyl methylpropional.

Caption: A diagram of the disputed estrogenic signaling pathway for Butylphenyl methylpropional.

Caption: A generalized workflow for conducting in vitro cytotoxicity assays.

Caption: Logical flow of evidence for Butylphenyl methylpropional's genotoxicity assessment.

References

- 1. lush.in [lush.in]

- 2. May Butylphenyl Methylpropional be used in Cosmetic Products? – CRITICAL CATALYST [criticalcatalyst.com]

- 3. Fragrance component "lilial" banned in the EU due to safety hazard | Laurette Cosmetics [laurettecosmetics.com]

- 4. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 5. cosmeticsinfo.org [cosmeticsinfo.org]

- 6. Toxicological investigation of lilial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicological investigation of lilial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. health.ec.europa.eu [health.ec.europa.eu]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Endocrine Disruption Potential of Butylphenyl Methylpropional

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylphenyl methylpropional (BMHCA), commonly known as lilial (B1675391), is a synthetic fragrance ingredient that has come under intense scientific and regulatory scrutiny due to its classification as a reproductive toxicant.[1][2] This has led to its prohibition in cosmetic products within the European Union.[2][3] A key area of investigation has been its potential to act as an endocrine disruptor, specifically through interaction with estrogen and androgen pathways. This technical guide provides a comprehensive overview of the available scientific data on the endocrine disruption potential of BMHCA, presenting quantitative data from key studies in structured tables, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows. The evidence to date is conflicting, with some earlier in vitro studies suggesting weak estrogenic activity, while more recent and comprehensive in vitro investigations have not detected any significant estrogenic or androgenic activity. The European Chemicals Agency's (ECHA) evaluation of BMHCA as an endocrine disruptor has been inconclusive.[1]

Regulatory Status and Toxicological Profile

Butylphenyl methylpropional (CAS No. 80-54-6) is a synthetic aldehyde with a floral scent reminiscent of lily of the valley.[1] For years, it was a common ingredient in a wide array of consumer products, including perfumes, lotions, and soaps.[1] However, concerns over its safety profile led to significant regulatory action.

The European Union's Scientific Committee on Consumer Safety (SCCS) has issued opinions on BMHCA, highlighting risks associated with skin sensitization and aggregate exposure from the use of multiple consumer products.[4][5] The pivotal regulatory change came with the classification of BMHCA as a Category 1B reproductive toxicant (Repr. 1B) by the ECHA's Risk Assessment Committee (RAC).[1][2] This classification, based on findings of reproductive toxicity in animal studies, led to its inclusion in Annex II of the EU Cosmetics Regulation, effectively banning its use in cosmetic products placed on the EU market from March 1, 2022.[2][3] While the primary driver for the ban was reproductive toxicity, the question of whether this toxicity is mediated by an endocrine-disrupting mechanism of action has been a subject of scientific debate.

In Vitro Assessment of Estrogenic Activity

The potential for BMHCA to interact with the estrogen receptor (ER) has been investigated in several in vitro studies, with divergent findings.

Evidence for Weak Estrogenic Activity (Charles and Darbre, 2009)

An early study provided the initial evidence for the weak estrogenic activity of BMHCA using the estrogen-responsive MCF-7 human breast cancer cell line.[6] The study employed a battery of assays to assess estrogenicity, including competitive binding assays, reporter gene expression, and cell proliferation assays.

| Assay Type | Endpoint | Test Substance | Concentration | Result | Reference |

| Receptor Binding | Competitive displacement of [3H]estradiol from recombinant human ERα and ERβ | Butylphenyl Methylpropional | 3,000,000-fold molar excess | Partial displacement | [6] |

| Receptor Binding | Competitive displacement of [3H]estradiol from cytosolic ER of MCF-7 cells | Butylphenyl Methylpropional | 3,000,000-fold molar excess | Partial displacement | [6] |

| Reporter Gene Assay | Increased expression of stably integrated ERE-CAT reporter gene in MCF-7 cells | Butylphenyl Methylpropional | 5 x 10-5 M to 5 x 10-4 M | Increased expression (lesser extent than 10-8 M 17β-estradiol) | [6] |

| Gene Expression | Increased expression of endogenous pS2 gene in MCF-7 cells | Butylphenyl Methylpropional | 5 x 10-5 M to 5 x 10-4 M | Increased expression (lesser extent than 10-8 M 17β-estradiol) | [6] |

| Cell Proliferation | Increased proliferation of MCF-7 cells over 7 days | Butylphenyl Methylpropional | 10-4 M | Increased proliferation (lower than 10-8 M 17β-estradiol) | [6] |

| Cell Proliferation | Increased proliferation of MCF-7 cells over 35 days | Butylphenyl Methylpropional | 10-4 M | Proliferation reached a similar magnitude to that seen with 10-8 M 17β-estradiol over 14 days | [6] |

-

Cell Line and Culture: Estrogen-responsive MCF-7 human breast cancer cells were used. The specific culture conditions, including media and supplements, were maintained to ensure estrogen sensitivity.

-

Competitive Estrogen Receptor Binding Assay:

-

Recombinant human ERα and ERβ, or cytosolic extracts from MCF-7 cells, were used as the source of estrogen receptors.

-

A constant concentration of radiolabeled [3H]estradiol was incubated with the receptor preparation in the presence of increasing concentrations of BMHCA.

-

Following incubation, bound and free radioligand were separated.

-

The amount of bound radioactivity was measured by scintillation counting.

-

The ability of BMHCA to displace [3H]estradiol was determined.

-

-

ERE-CAT Reporter Gene Assay:

-

MCF-7 cells, stably transfected with a plasmid containing an estrogen-responsive element (ERE) linked to a chloramphenicol (B1208) acetyltransferase (CAT) reporter gene, were used.

-

Cells were treated with various concentrations of BMHCA or 17β-estradiol (positive control) for a specified period.

-

Cell lysates were prepared, and CAT activity was measured to quantify the level of reporter gene expression.

-

-

pS2 Gene Expression Assay:

-

MCF-7 cells were treated with BMHCA or 17β-estradiol.

-

Total RNA was extracted from the cells.

-

The expression level of the endogenous estrogen-responsive gene, pS2, was quantified using a suitable method such as Northern blotting or quantitative real-time PCR.

-

-

MCF-7 Cell Proliferation (E-SCREEN) Assay:

-

MCF-7 cells were seeded in multi-well plates in an estrogen-depleted medium.

-

Cells were then exposed to a range of concentrations of BMHCA, 17β-estradiol, or a vehicle control.

-

The proliferation of cells was assessed over a period of 7 to 35 days by measuring an endpoint indicative of cell number, such as total DNA content or protein concentration.

-

The anti-estrogen fulvestrant (B1683766) was used to confirm that the observed proliferation was ER-mediated.[6]

-

No Evidence of Estrogenic or Androgenic Activity (Vinken et al., 2023)

In contrast to the earlier findings, a more recent and comprehensive toxicological investigation did not find evidence of estrogenic or androgenic activity of BMHCA.[7] This study also investigated the potential endocrine activity of the metabolites of BMHCA.

| Assay Type | Cell Line | Endpoint | Test Substance | Concentration Range | Result | Reference |

| Estrogen Receptor Agonist Assay | HeLa9903 (human cervical cancer cells) | Luciferase reporter gene activation | Butylphenyl Methylpropional | Up to 100 µM | No significant estrogen receptor activation | [7] |

| Androgen Receptor Agonist Assay | MDA-kb2 (human breast cancer cells) | Luciferase reporter gene activation | Butylphenyl Methylpropional | 1 nM to 100 µM | No significant androgen receptor activation | [7] |

| Estrogen Receptor Agonist Assay | HeLa9903 | Luciferase reporter gene activation | Metabolites of Butylphenyl Methylpropional (from rat liver S9 fraction) | Not specified | No increase in fold induction | [7] |

| Androgen Receptor Agonist Assay | MDA-kb2 | Luciferase reporter gene activation | Metabolites of Butylphenyl Methylpropional (from rat liver S9 fraction) | Not specified | No increase in fold induction | [7] |

-

Cell Lines and Culture:

-

HeLa9903 cells: A human cervical cancer cell line used for the estrogen receptor agonist assay.

-

MDA-kb2 cells: A human breast cancer cell line used for the androgen receptor agonist assay.

-

-

Metabolite Generation: Metabolites of BMHCA were generated by incubating the parent compound with a rat liver S9 fraction, which contains metabolic enzymes.[7]

-

Luciferase Reporter Gene Assays:

-

HeLa9903 or MDA-kb2 cells, which contain a luciferase reporter gene under the control of hormone-responsive elements, were seeded in microplates.

-

Cells were treated with a range of concentrations of BMHCA or its metabolites. 17β-estradiol (E2) and dihydrotestosterone (B1667394) (DHT) were used as positive controls for the estrogen and androgen assays, respectively.

-

Following an incubation period, cells were lysed, and luciferase activity was measured using a luminometer.

-

The fold induction of luciferase activity relative to a vehicle control was calculated to determine agonist activity.

-

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Signaling Pathways

Caption: Estrogen Receptor (ER) Signaling Pathway.

Caption: Androgen Receptor (AR) Signaling Pathway.

Experimental Workflows

Caption: Reporter Gene Assay Workflow.

Caption: Competitive Binding Assay Workflow.

Discussion and Conclusion

The available in vitro evidence regarding the endocrine-disrupting potential of Butylphenyl methylpropional is inconsistent. The 2009 study by Charles and Darbre suggested that BMHCA possesses weak estrogenic properties, as demonstrated by its ability to partially bind to estrogen receptors, induce the expression of estrogen-responsive genes, and promote the proliferation of estrogen-dependent MCF-7 cells.[6] However, it is important to note that these effects were observed at high concentrations and were significantly weaker than those of the natural hormone 17β-estradiol.

In contrast, a more recent and comprehensive study from 2023 by Vinken et al. did not detect any estrogenic or androgenic agonist activity of BMHCA or its metabolites in reporter gene assays using HeLa9903 and MDA-kb2 cell lines.[7] This discrepancy could be attributed to several factors, including differences in the experimental systems (e.g., cell lines, reporter constructs), the specific endpoints measured, and the concentrations of BMHCA tested.

The SCCS, in its safety evaluations, has acknowledged the in vitro data suggesting estrogenic activity but has also noted the high concentrations required to elicit these effects.[5] The committee has stated that while only estrogenic activity was investigated, an endocrine-mediated mode of action for the observed reproductive toxicity in animal studies could not be definitively excluded. It is also noteworthy that some research suggests the reproductive toxicity of BMHCA in sensitive species may be due to direct toxicity to seminiferous tissues rather than an endocrine-mediated effect.[8]

References

- 1. biorius.com [biorius.com]

- 2. Butylphenyl Methylpropional to be prohibited in cosmetics placed in the EU market – CRITICAL CATALYST [criticalcatalyst.com]

- 3. researchgate.net [researchgate.net]

- 4. The safety of Butylphenyl methylpropional (p- BMHCA) in cosmetic products - Submission II - Public Health [health.ec.europa.eu]

- 5. health.ec.europa.eu [health.ec.europa.eu]

- 6. Oestrogenic activity of benzyl salicylate, benzyl benzoate and butylphenylmethylpropional (Lilial) in MCF7 human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicological investigation of lilial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicological investigation of lilial - PMC [pmc.ncbi.nlm.nih.gov]

Genotoxicity Assessment of Butylphenyl Methylpropional: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Butylphenyl methylpropional, also known as p-BMHCA or lilial, is a synthetic fragrance ingredient that has been widely used in a variety of consumer products. Due to its widespread use, a thorough evaluation of its toxicological profile, including its potential for genotoxicity, has been a priority for regulatory bodies and industry safety organizations. This technical guide provides a comprehensive overview of the genotoxicity assessment of Butylphenyl methylpropional, summarizing key studies, detailing experimental methodologies, and presenting the available data in a structured format. The consensus from a standard battery of in vitro and in vivo genotoxicity tests is that Butylphenyl methylpropional is not considered to be genotoxic.[1][2]

Summary of Genotoxicity Data

The genotoxicity of Butylphenyl methylpropional has been evaluated in a series of assays compliant with international guidelines, including the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The key findings from these studies are summarized in the tables below. While the full study reports containing raw quantitative data are not publicly available, the summary data from regulatory submissions and safety assessments consistently demonstrate a lack of genotoxic activity.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data Summary

| Test System | Strains Used | Concentration Range | Metabolic Activation (S9) | Result | Reference |

| Salmonella typhimurium and Escherichia coli | TA98, TA100, TA1535, TA1537, and WP2uvrA | Up to 5000 µ g/plate | With and without | Negative | [2] |

Table 2: In Vitro Mammalian Cell Micronucleus Test Data Summary

| Test System | Cell Line | Concentration Range | Metabolic Activation (S9) | Result | Reference |

| Mammalian Cells | CHO and V79 cells | Up to 500 µM | With and without | Negative | [3] |

Table 3: In Vivo Mammalian Erythrocyte Micronucleus Test Data Summary

| Test System | Species | Route of Administration | Dose Levels | Result | Reference |

| Mouse | Intraperitoneal | Not specified in publicly available data | Not specified in publicly available data | Negative | [4] |

Experimental Protocols

The following sections detail the standard methodologies for the key genotoxicity assays performed on Butylphenyl methylpropional, based on the relevant OECD guidelines that were followed in the referenced studies.

Bacterial Reverse Mutation Assay (Ames Test) - (OECD 471)

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria.

Methodology:

-

Tester Strains: Histidine-requiring strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (WP2uvrA) are used to detect point mutations.[5]

-

Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.[6]

-

Exposure: The bacterial cultures are exposed to various concentrations of Butylphenyl methylpropional, a negative control (vehicle), and positive controls (known mutagens) in the presence and absence of the S9 mix.[7] The exposure is typically carried out using the plate incorporation or pre-incubation method.[5]

-

Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid (histidine for S. typhimurium and tryptophan for E. coli).[7] The plates are incubated at 37°C for 48-72 hours.[7]

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration. A substance is considered mutagenic if it induces a concentration-dependent increase in the number of revertant colonies compared to the negative control.[5]

In Vitro Mammalian Cell Micronucleus Test - (OECD 487)

This assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

Methodology:

-

Cell Lines: Established mammalian cell lines such as Chinese Hamster Ovary (CHO) or V79 cells are commonly used.[3]

-

Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 fraction).

-

Treatment: Cell cultures are treated with at least three analyzable concentrations of Butylphenyl methylpropional, a vehicle control, and positive controls for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 1.5-2 normal cell cycles) in the absence of S9.

-

Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one mitotic division after the start of the treatment.

-

Harvesting and Staining: After the appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Analysis: The frequency of binucleated cells containing micronuclei is determined by microscopic analysis of at least 2000 binucleated cells per concentration. Cytotoxicity is also assessed, typically by measuring the reduction in cell proliferation. A significant, concentration-related increase in the frequency of micronucleated cells indicates a potential for genotoxicity.

In Vivo Mammalian Erythrocyte Micronucleus Test - (OECD 474)

This test assesses the genotoxic potential of a substance in a whole animal system by detecting damage to the chromosomes or the mitotic apparatus of erythroblasts.

Methodology:

-

Test Species: Typically, mice or rats are used.[8]

-

Administration: The test substance, Butylphenyl methylpropional, is administered to the animals, usually via oral gavage or intraperitoneal injection, at a range of dose levels.[8] A vehicle control and a positive control group are also included.[9]

-

Dose Selection: Dose levels are selected based on a preliminary range-finding study to identify the maximum tolerated dose (MTD). At least three dose levels are typically used in the main study.

-

Sample Collection: At appropriate time intervals after dosing (e.g., 24 and 48 hours), bone marrow is collected from the femur or tibia.[9]

-

Slide Preparation and Staining: The bone marrow cells are flushed, smeared onto microscope slides, and stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

-

Microscopic Analysis: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring at least 4000 PCEs per animal.[9] The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity. A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the control group is considered evidence of in vivo genotoxicity.[8]

Visualizations

Experimental Workflows

Conclusion

References

- 1. health.ec.europa.eu [health.ec.europa.eu]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. phfscience.nz [phfscience.nz]

- 5. nib.si [nib.si]

- 6. scantox.com [scantox.com]

- 7. read.oecd-ilibrary.org [read.oecd-ilibrary.org]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

The Metabolic Odyssey of Butylphenyl Methylpropional: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylphenyl methylpropional (BMHCA), commonly known as lilial, is a synthetic fragrance ingredient that has been widely used in a variety of consumer products, from cosmetics to household cleaners. Understanding its metabolic fate is crucial for assessing its safety and potential for systemic effects. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of BMHCA, with a focus on the underlying metabolic pathways and experimental methodologies.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The systemic exposure to BMHCA is determined by its ADME properties. After dermal application, the primary route of exposure for cosmetic use, BMHCA is absorbed into the bloodstream. Oral bioavailability is also considered to be high based on its physicochemical properties. Once in circulation, it is distributed to various tissues and undergoes extensive metabolism, primarily in the liver, before its metabolites are excreted, mainly in the urine.

Dermal Absorption

The dermal absorption of BMHCA is influenced by the formulation in which it is present. In vitro studies using human skin have shown varying absorption rates depending on the vehicle.

| Formulation Type | BMHCA Concentration (%) | Dermal Absorption (%) |

| Hydro-alcoholic solution | 1.9% | 13.5% |

| Silicone in water | 0.1% | 8.5% |

| Water in oil | 0.1% | 10.5% |

| Oil in water | 0.1% | 8.9% |

Table 1: Dermal Absorption of Butylphenyl Methylpropional in Various Formulations.

Metabolism

The biotransformation of BMHCA involves multiple enzymatic reactions, primarily categorized as Phase I and Phase II metabolism. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

The primary metabolic pathways of BMHCA are:

-

Oxidation: The aldehyde group of BMHCA is oxidized to a carboxylic acid, forming 2-(4-tert-butylbenzyl)propanoic acid, also known as lysmerylic acid. This is a major metabolic route. Lysmerylic acid can be further metabolized through the loss of the propionic acid side chain, leading to the formation of p-tert-butylbenzoic acid (TBBA).

-

Reduction: The aldehyde group can be reduced to an alcohol, forming 2-(4-tert-butylbenzyl)propan-1-ol, known as lysmerol.

-

Hydroxylation: Further hydroxylation can occur on the lysmerylic acid molecule, forming hydroxy-lysmerylic acid.

There are notable species-specific differences in the metabolism of BMHCA. In vitro studies using hepatocytes have demonstrated that rats produce significantly higher levels of p-tert-butylbenzoic acid (TBBA) compared to other species, including humans. In human hepatocytes, the formation of TBBA was found to be about 4-fold lower than in rat hepatocytes at corresponding concentrations[1].

Excretion

Following oral administration in humans, the metabolites of BMHCA are rapidly excreted in the urine. A human biomonitoring study that administered a single oral dose of BMHCA identified lysmerol, lysmerylic acid, hydroxylated lysmerylic acid, and TBBA as major urinary metabolites[2]. Peak excretion for all metabolites was observed between 2 and 5 hours after administration[2]. Another study on children and adolescents in Germany found quantifiable amounts of tert-butylbenzoic acid, lysmerol, lysmerylic acid, and hydroxy-lysmerylic acid in their urine[3].

Metabolic Pathways and Key Enzymes

The metabolism of BMHCA is a multi-step process involving several key enzymes, primarily from the Cytochrome P450 (CYP) superfamily for Phase I reactions. While the specific CYP isozymes responsible for each step of BMHCA metabolism have not been definitively identified in the available literature, the general pathways are understood. Phase II conjugation reactions, such as glucuronidation and sulfation, are also likely involved in the further processing of the primary metabolites before excretion.

Figure 1: Overview of the primary metabolic pathways of Butylphenyl methylpropional.

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the metabolic fate of BMHCA.

In Vitro Metabolism using Liver S9 Fractions

This protocol is designed to assess the metabolic stability and identify the metabolites of BMHCA using the S9 fraction from liver homogenates, which contains both microsomal and cytosolic enzymes.

Objective: To determine the rate of metabolism and identify the metabolites of BMHCA in a mixed-enzyme system.

Materials:

-

Butylphenyl methylpropional (BMHCA)

-

Liver S9 fraction (human or rat)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Uridine diphosphate (B83284) glucuronic acid (UDPGA) for Phase II analysis

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS) for Phase II analysis

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for analytical quantification

Procedure:

-

Incubation Mixture Preparation: Prepare a master mix containing the liver S9 fraction (e.g., 1 mg/mL protein concentration) in phosphate buffer.

-

Substrate Addition: Add BMHCA to the incubation mixture at a final concentration typically in the low micromolar range (e.g., 1-10 µM).

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (and UDPGA/PAPS if studying Phase II metabolism).

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

-

Reaction Quenching: Immediately stop the reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

Analytical Determination: Analyze the samples using a validated LC-MS/MS or GC-MS method to quantify the remaining parent compound and identify and quantify the formed metabolites.

Figure 2: Experimental workflow for in vitro metabolism of BMHCA using liver S9 fractions.

Cytochrome P450 Reaction Phenotyping

This protocol aims to identify the specific CYP isozymes responsible for the metabolism of BMHCA.

Objective: To determine the contribution of individual CYP isozymes to the metabolism of BMHCA.

Methods:

-

Recombinant Human CYPs: Incubate BMHCA separately with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) in the presence of an NADPH regenerating system. The disappearance of the parent compound or the formation of a specific metabolite is measured.

-

Chemical Inhibition in Human Liver Microsomes (HLM): Incubate BMHCA with pooled HLM in the presence and absence of known selective inhibitors for major CYP isozymes. A significant reduction in the metabolic rate in the presence of a specific inhibitor suggests the involvement of that particular CYP isozyme.

Procedure (Chemical Inhibition):

-

Prepare incubation mixtures containing HLM, phosphate buffer, and BMHCA.

-

Add a selective CYP inhibitor at a concentration known to be effective. A control incubation without the inhibitor is run in parallel.

-

Initiate the reaction with an NADPH regenerating system.

-

After a fixed incubation time, quench the reaction and process the samples as described in the S9 protocol.

-

Analyze the samples to determine the extent of inhibition of BMHCA metabolism.

Figure 3: Logical relationship for identifying CYP450 isozymes involved in BMHCA metabolism.

Analytical Methodology: GC-MS for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the quantification of BMHCA in various matrices.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary Column: e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Parameters:

| Parameter | Setting |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60°C (2 min), ramp to 125°C at 3°C/min, then to 230°C at 7°C/min, then to 300°C at 20°C/min (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Quantifier: 147; Qualifiers: 189, 204 |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temp. | 150 °C |

Table 2: Typical GC-MS parameters for the analysis of Butylphenyl methylpropional.

Conclusion

The metabolic fate of Butylphenyl methylpropional is characterized by rapid absorption, extensive Phase I metabolism leading to the formation of key metabolites such as lysmerylic acid, lysmerol, and p-tert-butylbenzoic acid, followed by probable Phase II conjugation and subsequent urinary excretion. Significant species differences exist, particularly in the extent of formation of p-tert-butylbenzoic acid, a factor that is critical for interspecies extrapolation in safety assessments. The detailed experimental protocols and analytical methods provided in this guide offer a framework for researchers to further investigate the intricate metabolic pathways of BMHCA and other cosmetic ingredients. A thorough understanding of these processes is paramount for ensuring consumer safety and for the continued development of safe and effective products.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Metabolites of the fragrance 2-(4-tert-butylbenzyl)propionaldehyde (lysmeral) in urine of children and adolescents in Germany - Human biomonitoring results of the German Environmental Survey 2014-2017 (GerES V) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fragrance of Concern: A Historical and Toxicological Deep Dive into Butylphenyl Methylpropional (Lilial)

A comprehensive examination of the synthetic fragrance ingredient Butylphenyl methylpropional, commercially known as Lilial (B1675391), reveals a storied history from its widespread use in consumer products to its eventual ban in major markets due to significant health concerns. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of Lilial's discovery, synthesis, toxicological profile, and the signaling pathways it impacts.

Initially synthesized in 1946, Butylphenyl methylpropional (p-tert-butyl-alpha-methylhydrocinnamic aldehyde) became a staple in the fragrance industry, prized for its potent, floral scent reminiscent of lily of the valley.[1] Its application was extensive, finding its way into a vast array of consumer goods including perfumes, cosmetics, soaps, shampoos, and laundry detergents.[2][3][4] The synthesis of this aromatic aldehyde is primarily achieved through an aldol (B89426) condensation of 4-tert-butylbenzaldehyde (B1265539) and propionaldehyde, followed by hydrogenation.[5][6][7]

Rise of a Regulatory Red Flag: Toxicological Profile of Lilial

Despite its commercial success, mounting scientific evidence throughout the late 20th and early 21st centuries began to cast a shadow on the safety of Lilial. The primary concerns revolved around its reproductive toxicity and its potential as a skin sensitizer.

Reproductive and Developmental Toxicity

A significant body of research, primarily from animal studies, has demonstrated that Lilial can adversely affect the male reproductive system.[5] The European Chemicals Agency (ECHA) classified Lilial as a substance toxic for reproduction (Repr. 1B), a decision based on findings of testicular toxicity.[5] The primary mechanism of this toxicity is believed to be direct damage to the testes rather than a classic endocrine-disrupting effect.[5]

Key studies, including an Extended One-Generation Reproductive Toxicity Study (following OECD Guideline 443), have been instrumental in this classification. These studies have consistently shown effects such as testicular atrophy, decreased sperm count and motility, and reduced pup body weights in animal models exposed to Lilial.[5]

Skin Sensitization

Lilial is also recognized as a moderate skin sensitizer.[8] Allergic contact dermatitis can occur in susceptible individuals upon repeated exposure.[2] Standard toxicological tests, such as the Local Lymph Node Assay (LLNA), have confirmed its sensitization potential.[4] Due to this, regulations were put in place requiring its declaration on product labels if it exceeded certain concentrations, even before its outright ban.[9]

Unraveling the Mechanism: Signaling Pathways Affected by Lilial

The reproductive toxicity of Lilial is primarily attributed to its direct effects on testicular cells, specifically impacting both Sertoli and Leydig cells, which are crucial for sperm production (spermatogenesis) and testosterone (B1683101) synthesis (steroidogenesis), respectively.[5]

While some in-vitro studies have suggested a weak estrogenic activity of Lilial, this has not been consistently observed, and its in-vivo relevance is considered questionable.[7] Furthermore, studies have indicated that Lilial and its metabolites do not appear to activate the NF-κB or NRF2 signaling pathways, which are involved in cellular stress and inflammatory responses.[7][10] The prevailing scientific consensus points towards interference with the steroidogenesis pathway as a key mechanism of its testicular toxicity.[5]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on Butylphenyl methylpropional.

| Reproductive and Developmental Toxicity | ||||

| Study Type | Species | Route of Administration | NOAEL | LOAEL |

| One-Generation Reproduction Toxicity (OECD 443) | Rat | Oral (gavage) | 25 mg/kg bw/day (male reproductive organs) | 50 mg/kg bw/day |

| Developmental Toxicity | Rat | Oral | 3 mg/kg bw/day | 10 mg/kg bw/day |

| Repeated Dose 90-day | Rat | Oral | 25 mg/kg bw/day | - |

| Acute Toxicity | Rat | Oral (single dose) | - | 50 mg/kg bw |

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level; bw: body weight.

| Skin Sensitization | ||

| Assay Type | Result | EC3 Value |

| Local Lymph Node Assay (LLNA) | Positive | 2.97% (in ethanol) to 18.7% (in acetone/olive oil) |

EC3: Estimated Concentration to produce a three-fold increase in lymphocyte proliferation.

Key Experimental Protocols

Extended One-Generation Reproductive Toxicity Study (based on OECD Guideline 443)

-

Test System: Wistar rats.

-

Administration: Oral gavage.

-

Dosage: Multiple dose levels, including a control group. For Lilial, studies have used doses up to and exceeding 50 mg/kg bw/day.

-

Exposure Period: Parental (P) generation dosed for a pre-mating period, during mating, gestation, and lactation. First filial (F1) generation dosed from weaning to maturity.

-

Endpoints Evaluated:

-

Parental Generation: Clinical observations, body weight, food consumption, estrous cyclicity, mating performance, fertility, gestation length, parturition, and lactation. Gross necropsy and histopathology of reproductive organs.

-

F1 Generation: Viability, clinical signs, body weight, physical development (e.g., anogenital distance, nipple retention), sexual maturation (e.g., vaginal opening, balano-preputial separation), and reproductive performance upon maturity. Organ weights and histopathology.

-

Local Lymph Node Assay (LLNA) (based on OECD Guideline 429)

-

Test System: CBA/Ca or CBA/J mice.

-

Administration: Topical application to the dorsum of both ears.

-

Vehicle: A suitable solvent, such as acetone/olive oil (4:1) or ethanol.

-

Procedure:

-

A minimum of four animals per dose group, with at least three concentrations of the test substance, plus a vehicle control group.

-

The test substance is applied daily for three consecutive days.

-

On day 5, a solution of 3H-methyl thymidine (B127349) is injected intravenously.

-

Five hours after injection, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured by scintillation counting.

-

-

Endpoint: The Stimulation Index (SI) is calculated as the ratio of thymidine incorporation in the test group to that in the vehicle control group. An SI of ≥ 3 is considered a positive result.

In Vitro Steroidogenesis Assay (based on OECD Guideline 456)

-

Test System: H295R human adrenocortical carcinoma cell line.

-

Procedure:

-

H295R cells are cultured in multi-well plates.

-

Cells are exposed to a range of concentrations of the test substance for 48 hours.

-

The culture medium is collected, and the concentrations of testosterone and estradiol (B170435) are measured using methods such as ELISA or LC-MS/MS.

-

Cell viability is assessed to distinguish between specific effects on steroidogenesis and general cytotoxicity.

-

-

Endpoint: A statistically significant increase or decrease in the production of testosterone and/or estradiol compared to the solvent control indicates an effect on steroidogenesis.

Visualizing the Science

The following diagrams illustrate the synthesis of Lilial, a typical workflow for assessing its testicular toxicity, and its potential impact on the steroidogenesis pathway.

Regulatory Fate and Future Outlook

The culmination of toxicological evidence led to significant regulatory action. In the European Union, the use of Butylphenyl methylpropional in cosmetic products was banned as of March 1, 2022.[2][5] The United Kingdom followed suit with a ban effective from December 15, 2022.[11] These decisions underscore the importance of continuous safety assessment of widely used chemical ingredients.